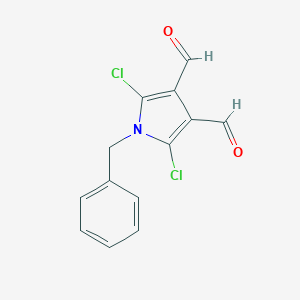![molecular formula C15H12F3N3O4 B290279 4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMPP and belongs to the class of pyridine derivatives. TFMPP has been studied for its unique properties and potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of TFMPP is primarily based on its interaction with the serotonin receptors in the brain. TFMPP acts as an agonist of the serotonin receptor 5-HT2C, which is responsible for regulating mood, appetite, and sleep. TFMPP has been shown to increase the release of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase the release of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. TFMPP has also been shown to have a stimulatory effect on the central nervous system, leading to increased alertness and wakefulness.
実験室実験の利点と制限
One of the main advantages of TFMPP is its relatively simple synthesis method, which makes it readily available for laboratory experiments. TFMPP has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for scientific research. However, one of the main limitations of TFMPP is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TFMPP. One potential area of research is the development of new therapeutic agents based on TFMPP. TFMPP has shown promising results in the treatment of various neurological disorders, and further research could lead to the development of more effective therapies. Another potential area of research is the study of the long-term effects of TFMPP on the brain and the body. This research could help to better understand the potential risks and benefits of using TFMPP as a therapeutic agent.
合成法
The synthesis of TFMPP involves the reaction between 2-amino-5-nitrophenol and 2,3,5,6-tetrafluoropyridine in the presence of morpholine. This reaction leads to the formation of TFMPP as a yellow solid. The synthesis of TFMPP is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
TFMPP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a significant effect on the central nervous system, particularly on the serotonin receptors. TFMPP has been studied for its potential use as a therapeutic agent for various neurological disorders, including anxiety, depression, and schizophrenia.
特性
分子式 |
C15H12F3N3O4 |
|---|---|
分子量 |
355.27 g/mol |
IUPAC名 |
4-[3,5,6-trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H12F3N3O4/c16-11-13(25-10-3-1-9(2-4-10)21(22)23)12(17)15(19-14(11)18)20-5-7-24-8-6-20/h1-4H,5-8H2 |
InChIキー |
AXUAJNYPLHUNRA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=C(C(=C2F)OC3=CC=C(C=C3)[N+](=O)[O-])F)F |
正規SMILES |
C1COCCN1C2=NC(=C(C(=C2F)OC3=CC=C(C=C3)[N+](=O)[O-])F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol](/img/structure/B290201.png)
![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)


![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)




